methyl3-[(3S)-piperidin-3-yl]propanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. For example, the reaction may be conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the piperidine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(piperidin-4-yl)propanoate hydrochloride
- Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
- Methyl 3-(piperidin-2-yl)propanoate hydrochloride
Uniqueness
Methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (3S) configuration plays a crucial role in its interaction with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 3-[(3S)-piperidin-3-yl]propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)5-4-8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
VGGGAKLPBUNWKF-QRPNPIFTSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H]1CCCNC1.Cl |
Canonical SMILES |
COC(=O)CCC1CCCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.